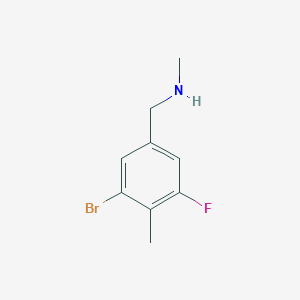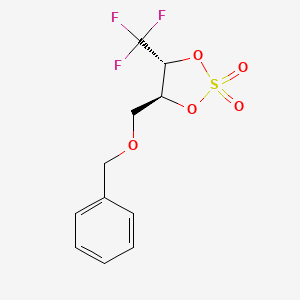
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is a synthetic organic compound characterized by its unique dioxathiolane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the following steps:
Formation of the Dioxathiolane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxathiolane ring.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5R)-4-((Methoxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S,5R)-4-((Benzyloxy)methyl)-5-(methyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the benzyloxy and trifluoromethyl groups in (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide imparts unique chemical and physical properties, making it distinct from similar compounds. These properties include enhanced stability and specific reactivity patterns.
Eigenschaften
Molekularformel |
C11H11F3O5S |
|---|---|
Molekulargewicht |
312.26 g/mol |
IUPAC-Name |
(4S,5R)-4-(phenylmethoxymethyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C11H11F3O5S/c12-11(13,14)10-9(18-20(15,16)19-10)7-17-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |
InChI-Schlüssel |
CDEPYNMPQJOYKU-VHSXEESVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H](OS(=O)(=O)O2)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(OS(=O)(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)

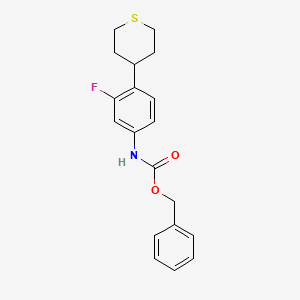
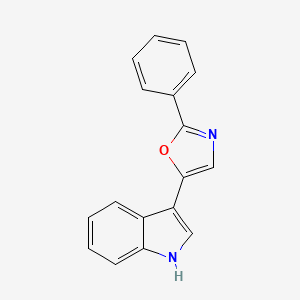
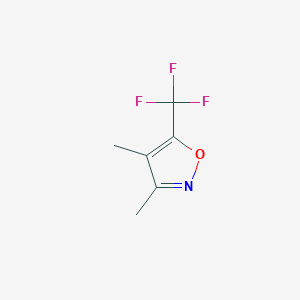
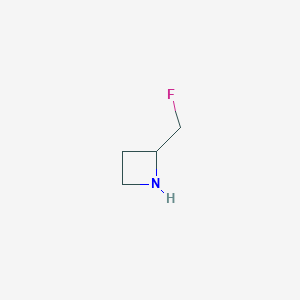
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
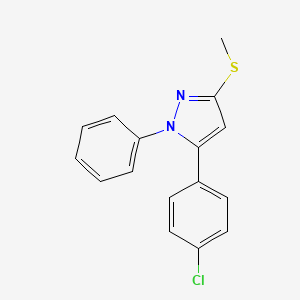
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
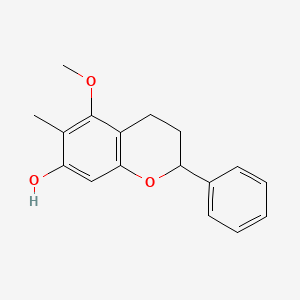
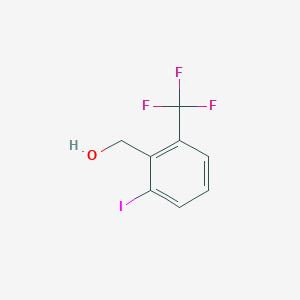
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
